![molecular formula C22H30N6O3 B2481164 7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione CAS No. 887030-48-0](/img/structure/B2481164.png)
7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been extensively studied for their wide range of therapeutic applications. These compounds are integral to the design of drugs with diverse medicinal potentials, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and more. The modification of the substitution pattern on the piperazine nucleus is crucial for altering the medicinal potential of the resultant molecules, suggesting a flexible framework for drug discovery across various diseases. The significance of piperazine in drug design is highlighted by its presence in a multitude of well-known drugs, underlining its broad potential in pharmacology (Rathi et al., 2016).
Biological Activities of Curcumin Derivatives
Curcumin derivatives, while not directly mentioned in the compound of interest, provide an interesting comparison for the potential modification and therapeutic applications of complex organic molecules. These derivatives, including Schiff base, hydrazone, and oxime derivatives, have been synthesized to improve the medicinal and biological properties of curcumin, demonstrating enhanced potency in various biological activities. This underscores the importance of chemical modification in enhancing the efficacy and range of applications of naturally occurring compounds (Omidi & Kakanejadifard, 2020).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, as a core structural element, has been instrumental in the development of anti-mycobacterial agents. Several potent molecules containing piperazine have shown significant activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the role of piperazine-based compounds in addressing the need for new and effective treatments for tuberculosis, reflecting the compound's versatility and importance in medicinal chemistry (Girase et al., 2020).
Piperazine and Morpholine in Drug Synthesis
The review on piperazine and morpholine analogues emphasizes their broad spectrum of pharmaceutical applications, showing the development of various methods for synthesizing these derivatives. The pharmaceutical significance of piperazine and morpholine is attributed to their presence in multiple drugs, showcasing their potential in synthesizing compounds with varied pharmacological activities. This area of research is crucial for understanding the adaptability and utility of piperazine in creating therapeutic agents (Mohammed et al., 2015).
Propriétés
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-4-31-14-13-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)15-17-8-6-5-7-16(17)2/h5-8H,4,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQPLODLJVPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
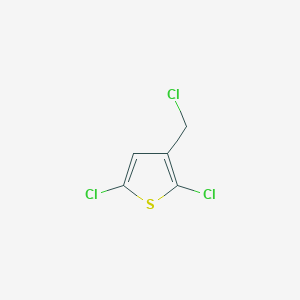
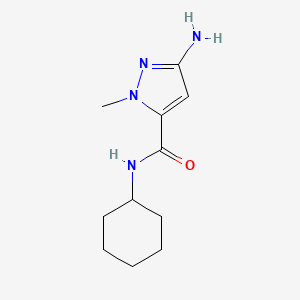

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
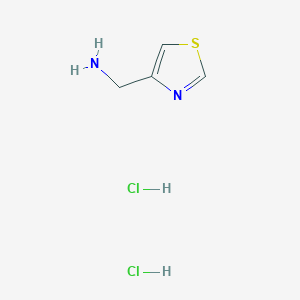
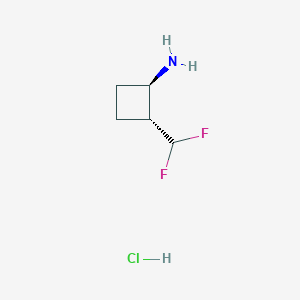
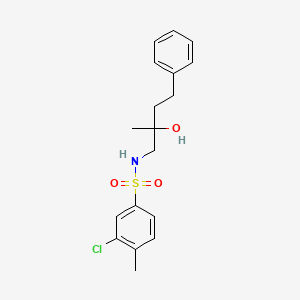

![3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2481099.png)
![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)

